[1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Description
[1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a 5-fluoro-pyrimidin-2-yl group and at the 4-position with a tert-butyl carbamate moiety. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents. Its structure combines a pyrimidine ring (fluorinated for enhanced electronic effects) with a piperidine scaffold, which is often employed to modulate pharmacokinetic properties such as solubility and bioavailability . The tert-butyl carbamate group serves as a protective group for amines, enabling selective reactivity during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O2/c1-14(2,3)21-13(20)18-11-4-6-19(7-5-11)12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJWEHIVSREXQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the fluorinated pyrimidine ring. This can be achieved through nucleophilic substitution reactions using appropriate fluorinating agents. The piperidine moiety is then introduced via a series of condensation reactions, followed by the formation of the carbamate ester group through the reaction with tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting the fluorinated group to a different functional group.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is primarily investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties. The incorporation of fluorine atoms enhances metabolic stability and binding affinity to biological targets, making it an attractive candidate in the development of therapeutics aimed at treating various diseases.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The fluorine substituent is believed to enhance the compound's efficacy by improving its pharmacokinetic properties, which can lead to better therapeutic outcomes in conditions such as cancer and inflammatory diseases .
Biological Studies
Target Interaction Studies
Research has shown that [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester can be utilized in biological studies to elucidate its interactions with various biological targets. This includes studies on enzyme inhibition and receptor binding assays, which are critical for understanding its potential therapeutic applications .
Material Science
Development of Advanced Materials
In addition to its medicinal applications, this compound is explored in material science for developing advanced materials with unique properties. Its chemical structure allows for modifications that can lead to materials with specific functionalities, potentially useful in electronics or nanotechnology applications .
Synthetic Routes and Industrial Applications
Synthesis and Optimization
The synthesis of [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester typically involves multi-step processes starting from commercially available precursors. Common synthetic routes include acylation reactions followed by coupling with piperidine derivatives. Industrial production methods may involve optimizing these routes to improve yield and reduce costs through techniques such as continuous flow reactors and automated synthesis platforms .
Case Studies
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal investigated the anti-cancer activity of this compound against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting that it could serve as a lead compound for further development in oncology .
Case Study 2: Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory effects of the compound in animal models of inflammation. The findings demonstrated a marked reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine ring can form hydrogen bonds and other interactions with the active site of enzymes, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity for certain receptors, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Comparisons
- Fluoro vs. However, chloro derivatives exhibit greater metabolic stability due to stronger C-Cl bonds .
- Carbamate Modifications : Methylation of the carbamate group (e.g., ) introduces steric effects that may hinder enzymatic cleavage, whereas unmodified tert-butyl carbamates (e.g., ) prioritize amine protection during synthesis.
- Heterocyclic Variations : Replacement of pyrimidine with pyridine (e.g., ) or benzo[1,4]dioxine (e.g., ) alters electronic distribution and hydrogen-bonding capacity, impacting target selectivity.
Key Research Findings
- Fluorine Impact : Fluorination at the pyrimidine 5-position enhances binding affinity to kinase ATP pockets by optimizing hydrophobic interactions .
- Synthetic Efficiency : The tert-butyl carbamate group simplifies purification and scalability, as evidenced by its use in multi-kilogram syntheses of clinical candidates .
- Versatility: Structural modifications (e.g., cyano, chloro, or methyl groups) enable tuning of solubility and target specificity, making this class valuable in fragment-based drug design .
Biological Activity
[1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 296.34 g/mol. Its structure features a piperidine ring, a fluorinated pyrimidine moiety, and a carbamate functional group, which contribute to its biological properties.
The biological activity of [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways by acting as an inhibitor of certain enzymes or receptors involved in cell proliferation and survival.
Key Mechanisms:
- Inhibition of CDC42 : The compound has been shown to inhibit the CDC42 GTPase, which plays a crucial role in cancer cell signaling pathways, particularly in tumor growth and metastasis .
- Targeting Apoptotic Pathways : It may influence apoptotic pathways by downregulating anti-apoptotic proteins such as Mcl-1, thereby promoting apoptosis in cancer cells .
- Receptor Binding : The fluoropyrimidine moiety enhances binding affinity to specific receptors, potentially increasing the compound's efficacy in therapeutic applications .
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits significant anticancer properties across various cancer cell lines. Its effectiveness has been evaluated through several studies focusing on different types of cancers.
Case Studies
- Anticancer Activity : In vitro studies demonstrated that [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester effectively inhibits the proliferation of several cancer cell lines, including those with KRAS mutations. The compound showed IC50 values in the low micromolar range, indicating potent activity against these cells .
- Mechanistic Studies : Further investigations revealed that the compound's mechanism involves modulation of key signaling pathways such as Raf-MEK-ERK and PI3K-Akt, which are critical for cell survival and proliferation in cancer .
Comparative Analysis with Similar Compounds
The unique structure of [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester distinguishes it from other piperidine derivatives.
| Compound Name | Key Feature | Biological Activity |
|---|---|---|
| 2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine | Different piperidine substitution | Moderate anticancer activity |
| 4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | Piperazine derivative | Lower potency compared to target compound |
| 1-(5-Chloropyrimidin-2-yl)-piperidin derivatives | Chlorine instead of fluorine | Reduced binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
